molecular formula C23H15Cl2N3O5 B2445301 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-96-1

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2445301
CAS RN: 1105212-96-1
M. Wt: 484.29
InChI Key: DFGKEYVWGIFDRM-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C23H15Cl2N3O5 and its molecular weight is 484.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and chemical reactivity of derivatives similar to the compound has led to the development of novel substances with potential biological activity. For instance, compounds synthesized from 2-oxo-2H-chromene-3-carbohydrazide derivatives have shown considerable microbial activity against bacteria such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans. These studies utilized microwave irradiation to increase reaction rates and yields, indicating the compound's versatile synthetic utility in producing biologically active molecules (M. S. Mostafa, N. M. El-Salam, & O. Alothman, 2013).

Molecular Interactions and Structural Analysis

The compound and its derivatives have also been subjects of study in understanding molecular interactions and structural characteristics. For example, research into oxazolidin-2-ones, a class of compounds related to the query compound, has explored their crystal structures to understand the role of weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These structural analyses provide insights into the compound's potential as a chiral auxiliary and protective group for amino alcohols (T. C. Nogueira et al., 2015).

Anticonvulsant and Biological Activity

Further, derivatives of 2-oxo-2H-chromene-3-carbohydrazide have been synthesized and tested for anticonvulsant activity, demonstrating the compound's relevance in medicinal chemistry for developing new therapeutic agents. The synthesis of these derivatives and their evaluation through in vivo models highlight the potential for discovering new anticonvulsant drugs (Aishwarya T.C et al., 2021).

Fluorescent Probes and Detection of Metal Ions

Additionally, fluorescent probes based on derivatives of the compound have been synthesized for the selective detection of copper ions in aqueous solutions. These studies illustrate the compound's utility in developing sensitive and selective probes for environmental and biological applications, emphasizing its versatility in analytical chemistry (Zhou Peng, 2010).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-oxochromene-3-carbonyl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O5/c24-17-8-7-13(10-18(17)25)12-28-9-3-5-15(22(28)31)20(29)26-27-21(30)16-11-14-4-1-2-6-19(14)33-23(16)32/h1-11H,12H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGKEYVWGIFDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide

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